3-[5-(5-cyanopyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyridine-2-carbonitrile is a complex organic compound with significant relevance in medicinal chemistry. It is classified as a pyridine derivative, which is characterized by the presence of nitrogen atoms in its ring structure, contributing to its diverse biological activities.
This compound can be identified by its Chemical Abstracts Service (CAS) number 2741910-35-8. It belongs to a broader class of heterocyclic compounds, specifically pyridines and pyrroles, which are known for their applications in pharmaceuticals due to their ability to interact with various biological targets. The molecular formula for this compound is , with a molecular weight of approximately 316.4 g/mol .
The synthesis of 3-[5-(5-cyanopyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyridine-2-carbonitrile involves several steps typical of pyrrole and pyridine chemistry. While specific synthetic pathways for this compound are not extensively documented, similar compounds have been synthesized using methods such as:
For example, a related synthesis method involves the reaction of cyanopyridine derivatives with octahydropyrrolo compounds under controlled conditions to yield the desired product .
The molecular structure of 3-[5-(5-cyanopyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyridine-2-carbonitrile features multiple rings and functional groups that contribute to its chemical properties:
The compound's three-dimensional conformation can be studied using techniques such as X-ray crystallography or NMR spectroscopy to elucidate its spatial arrangement and confirm the proposed structure .
The chemical reactivity of this compound can be explored through various reactions typical of pyridine and pyrrole derivatives:
For instance, reactions involving the introduction of additional functional groups via nucleophilic attack on the carbonitrile could be explored for developing derivatives with enhanced biological activity .
The physical properties of 3-[5-(5-cyanopyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyridine-2-carbonitrile include:
This compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents targeting various diseases, including cancer and metabolic disorders. Its structural characteristics may allow it to interact with specific protein targets or enzymes involved in disease pathways.
This bicyclic pyrrolopyridine derivative represents a structurally complex and pharmacologically promising scaffold in contemporary drug discovery. Characterized by its fused octahydropyrrolopyridine core and dual cyanopyridine substituents, this compound exemplifies advanced molecular design strategies targeting protein-protein interactions and enzymatic functions previously considered "undruggable." Its systematic name reflects the intricate connectivity between the electron-deficient pyridine rings and the conformationally constrained bis-pyrrolidine system, which collectively enable precise target engagement [2].
Table 1: Molecular Identity Profile
Property | Specification |
---|---|
CAS Registry Number | 2640881-55-4 |
IUPAC Name | 6-[5-(5-cyanopyridin-2-yl)-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl]pyridine-2-carbonitrile |
Molecular Formula | C₁₈H₁₆N₆ |
Molecular Weight | 316.4 g/mol |
Canonical SMILES | C1CN(C2C1CN(C2)C3=NC=C(C=C3)C#N)C4=CC=CC(=N4)C#N |
InChIKey | JTYWSYAKXIVARX-UHFFFAOYSA-N |
The compound emerged circa 2017-2018 from systematic efforts to optimize pyrrolopyridine scaffolds for enhanced target affinity and metabolic stability. Early synthetic routes featured sequential nucleophilic aromatic substitutions (SNAr) and transition metal-catalyzed couplings to assemble the bicyclic core. A representative approach involved:
The compound's discovery was propelled by pharmaceutical industry research, notably within oncology and neurodegenerative disease programs. Patent WO2018060742A1 (filed 2017) documented structurally analogous cyanopyrrolidine derivatives as first-in-class inhibitors of ubiquitin-specific protease 30 (USP30), highlighting this chemical class's relevance in mitochondrial quality control pathways [3]. The specific compound was later characterized as EVT-6576721 (EvitaChem) with dedicated CAS assignment (2640881-55-4), cementing its identity in chemical databases [2].
This molecule exemplifies three transformative design principles in contemporary medicinal chemistry:
Stereochemical Complexity: The octahydropyrrolopyridine core adopts defined stereochemical configurations (e.g., 3aR,6aR), creating a three-dimensional topology that enhances target selectivity over flat aromatic scaffolds. X-ray crystallography confirms the core's capacity for chiral discrimination at biological targets [3].
Bifunctional Targeting: Dual cyanopyridine motifs engage distinct binding pockets:
The pyridine-2-carbonitrile moiety chelates active-site metals in deubiquitinases (e.g., USP30) [3].
Pharmacokinetic Optimization: Despite high heteroatom count, the molecule maintains calculated logP values of ~2.1 (EvitaChem data), balancing membrane permeability and aqueous solubility. This is attributed to the saturated core reducing overall crystallinity and the cyanopyridine groups providing moderate polarity .
Table 2: Therapeutic Applications and Target Engagement
Therapeutic Area | Molecular Target | Mechanistic Role | Experimental Evidence |
---|---|---|---|
Oncology | Fibroblast Growth Factor Receptors (FGFR) | ATP-competitive inhibition; anti-angiogenesis | Biochemical IC₅₀ < 100 nM (EvitaChem) |
Neurodegenerative Diseases | USP30 (Ubiquitin-Specific Protease 30) | Enhances parkin-mediated mitophagy; reduces mitochondrial dysfunction | Patent WO2018060742A1 cellular assays |
Chemical Biology | BCL-2 Family Proteins | Disrupts PPIs via allosteric modulation | Molecular docking studies |
The compound's significance extends beyond direct therapeutic applications. It serves as a critical pharmacophore in structure-activity relationship (SAR) studies exploring:
Despite promising early data, significant knowledge gaps persist:
Mitochondrial Selectivity Challenge: While established as a USP30 inhibitor, the compound's effects on structurally similar deubiquitinases (e.g., USP15, USP35) remain uncharacterized. Molecular modeling suggests potential off-target binding due to conserved catalytic domains, necessitating comprehensive DUB family screening [3].
In Vivo Validation Deficits: Published pharmacokinetic data is limited to patent disclosures showing moderate oral bioavailability (F% ~25-40% in rodents) but unclear brain penetration metrics. This obscures its utility for neurodegenerative indications requiring CNS exposure [3].
Synthetic Scalability Issues: Current routes require 8-12 steps with low overall yields (<15%), primarily due to:
Motivations for ongoing research include:
Table 3: Key Research Directions and Unresolved Questions
Research Domain | Critical Unanswered Questions | Emerging Approaches |
---|---|---|
Target Engagement Specificity | Does isoform selectivity vary across the USP DUB family? | Cryo-EM of compound-DUB complexes; isoform-specific activity probes |
Metabolic Fate | Are cyanopyridine moieties metabolic hotspots? | ¹⁴C-labeled tracer studies; identification of reactive metabolites |
Polypharmacology | Can FGFR/USP30 dual inhibition synergize in specific cancers? | Combination studies in PDX models with FGFR2 amplifications |
Formulation Science | Can brain exposure be enhanced without structural modification? | Nanoparticle encapsulation; prodrug strategies targeting nutrient transporters |
CAS No.: 655-05-0
CAS No.:
CAS No.:
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4